molecular formula C15H17Cl2N5O2 B2618558 3,6-Dichloro-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyridine-2-carboxamide CAS No. 2224475-16-3

3,6-Dichloro-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyridine-2-carboxamide

Cat. No. B2618558
CAS RN: 2224475-16-3
M. Wt: 370.23
InChI Key: CCZGUKSOFPLKSC-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyridine-2-carboxamide, also known as DMPP, is a chemical compound that has been extensively researched for its potential applications in various fields of science. It is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and effects on biochemical and physiological processes have been studied in detail. In

Mechanism of Action

3,6-Dichloro-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyridine-2-carboxamide acts as a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR). Activation of α7nAChR leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling events that ultimately result in the activation of various transcription factors and the expression of neuroprotective genes. This compound has also been shown to modulate the activity of various ion channels and receptors, including voltage-gated calcium channels, NMDA receptors, and GABAA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and modulation of synaptic plasticity. It has been shown to reduce the severity of brain damage caused by ischemia-reperfusion injury and to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to modulate the activity of various neurotransmitters, including acetylcholine, glutamate, and GABA.

Advantages and Limitations for Lab Experiments

3,6-Dichloro-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyridine-2-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized using various methods and is commercially available from various suppliers. However, this compound also has some limitations, including its high cost, limited solubility, and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3,6-Dichloro-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyridine-2-carboxamide, including the development of more potent and selective analogs, the study of its effects on other ion channels and receptors, and the investigation of its potential as a therapeutic agent for various diseases. This compound can also be used as a tool compound to study the function of various intracellular signaling pathways and transcription factors. Additionally, this compound can be used as a positive control in various assays to test the efficacy of new compounds.

Synthesis Methods

3,6-Dichloro-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyridine-2-carboxamide can be synthesized using various methods, including the reaction of 3,6-dichloropyridine-2-carboxylic acid with 1-(2-morpholin-4-ylethyl)-1H-pyrazole-4-carboxamide in the presence of a coupling agent such as EDCI or DCC. Another method involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 1-(2-morpholin-4-ylethyl)pyrazole-4-carboxylic acid in the presence of a coupling agent and a base such as DIPEA. These methods have been optimized to yield high purity this compound with good yields.

Scientific Research Applications

3,6-Dichloro-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyridine-2-carboxamide has been extensively researched for its potential applications in various fields of science, including neuroscience, pharmacology, and toxicology. It has been shown to have neuroprotective effects and can reduce the severity of brain damage caused by ischemia-reperfusion injury. This compound has also been studied for its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In pharmacology, this compound has been used as a tool compound to study the function of various ion channels and receptors. In toxicology, this compound has been used as a positive control in various assays to test the efficacy of new compounds.

properties

IUPAC Name

3,6-dichloro-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N5O2/c16-12-1-2-13(17)20-14(12)15(23)19-11-9-18-22(10-11)4-3-21-5-7-24-8-6-21/h1-2,9-10H,3-8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZGUKSOFPLKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C=N2)NC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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